molecular formula C4H8Cl3N3 B1458646 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1630906-90-9

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Cat. No.: B1458646
CAS No.: 1630906-90-9
M. Wt: 204.48 g/mol
InChI Key: QPNKBSILTVJEEJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1630906-90-9) is a pyrazole derivative with the molecular formula C₄H₈Cl₃N₃ and a molecular weight of 204.48 g/mol. The compound is characterized by a pyrazole ring substituted with a chlorine atom at position 3, a methyl group at position 1, and an amine group at position 3. The dihydrochloride salt form enhances its solubility in polar solvents and stability under ambient conditions . It is synthesized via multi-step reactions involving condensation and acidification, yielding a purity of ≥97% . This compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antimicrobial agents due to its reactive amine and halogen substituents.

Properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKBSILTVJEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and 1,3-dielectrophilic compounds, leading to the formation of pyrazole molecules

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds can lead to significant changes in cellular activities. These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds is a key aspect of its molecular mechanism. These interactions are crucial for understanding how the compound influences biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding how the compound exerts its effects in different cellular contexts.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Biological Activity

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₄H₆ClN₃·2HCl and a molecular weight of approximately 204.49 g/mol. It features a pyrazole ring, characterized by the presence of two nitrogen atoms adjacent to each other within a five-membered aromatic structure. The chlorine atom at the 3-position and the methyl group at the 1-position contribute to its unique reactivity and biological profile, enhancing its potential as a therapeutic agent.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Its mechanism may involve the inhibition of specific enzymes or pathways associated with inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated notable cytotoxic effects against various cancer cell lines. In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, it exhibited IC50 values in the micromolar range, indicating effective growth inhibition:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. It is hypothesized that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation . Additionally, docking studies have indicated favorable binding interactions with targets such as Aurora-A kinase, further substantiating its potential as an anticancer agent.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • In Vitro Studies : A study reported that this compound effectively inhibited cell growth in multiple cancer cell lines, with specific focus on its mechanism involving apoptosis induction and cell cycle arrest.
  • Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models, reinforcing its potential as an anticancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Cyclopropyl-1H-pyrazol-5-amine HClC₆H₁₀ClN₃Cyclopropyl group enhances lipophilicity
3-Methyl-1H-pyrazol-5-amine HClC₅H₈ClN₃Methyl substitution affects biological activity
5-Amino-3-chloro-pyrazoleC₄H₄ClN₃Lacks methyl group; different reactivity profile

The presence of both chlorine and methyl groups in this compound enhances its binding affinity to specific targets compared to similar compounds, making it a valuable candidate for drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties:
Recent studies have highlighted the potential of pyrazole derivatives, including 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride, as antiviral agents. For instance, research presented at the International Conference on Antiviral Research indicated that specific pyrazole compounds exhibit inhibitory effects against viruses such as Human Rhinovirus (HRV) and Yellow Fever Virus (YFV) . The pharmacokinetic-pharmacodynamic relationship was investigated using an innovative hollow fiber infection model, demonstrating effective inhibition of viral replication under various dosing regimens.

Monoamine Oxidase Inhibition:
The compound has also been studied for its potential as a monoamine oxidase inhibitor (MAO inhibitor), which could be beneficial in treating neurodegenerative disorders. A study synthesized several pyrazoline derivatives and evaluated their MAO inhibitory properties, suggesting that modifications to the pyrazole structure can enhance selectivity and potency .

Agricultural Chemistry Applications

Pesticidal Activity:
this compound has been investigated for its use in agricultural applications, particularly as a pesticide. Patents describe the synthesis of derivatives that demonstrate effective insecticidal properties against various pests . The mechanism often involves interference with the pests' metabolic processes, leading to their mortality.

Materials Science Applications

Synthesis of Functional Materials:
In materials science, the compound serves as a precursor for synthesizing functional materials with specific electronic or optical properties. Research has focused on creating polymers or hybrid materials that incorporate pyrazole moieties, which can enhance properties such as conductivity or photostability.

Data Tables

Application Area Compound Role Key Findings
Medicinal ChemistryAntiviral AgentEffective against HRV and YFV; optimal dosing profiles established .
Medicinal ChemistryMAO InhibitionPotential for treating neurodegenerative diseases; structure modifications enhance activity .
Agricultural ChemistryPesticideEffective against various agricultural pests; patent methodologies described .
Materials ScienceFunctional Material PrecursorEnhances electronic properties in synthesized materials; ongoing research into new applications.

Case Studies

Case Study 1: Antiviral Efficacy
A study utilizing a hollow fiber model demonstrated that compounds derived from this compound can significantly inhibit HRV replication. The research emphasized the importance of exposure time over peak concentration for effective viral suppression .

Case Study 2: Pesticidal Development
In agricultural research, derivatives of this compound were tested for their insecticidal properties. Results indicated a high efficacy rate against target pest species, leading to further development into commercial pesticide formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride with structurally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications Reference
This compound C₄H₈Cl₃N₃ 204.48 1630906-90-9 3-Cl, 1-CH₃, 5-NH₂ (dihydrochloride) Medicinal chemistry intermediates
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride C₅H₉ClN₃·HCl 194.06 1909336-62-4 4-Cl, 1-CH₃, 3-CH₃, 5-NH₂ Pharmaceutical and agrochemical R&D
5-Propyl-1H-pyrazol-3-amine hydrochloride C₆H₁₁N₃·HCl 161.63 1301738-66-8 5-propyl, 3-NH₂ Fine chemical synthesis
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃Cl₂N₃ 266.15 1795184-89-2 1-(3-Cl-phenyl), 5-C₂H₅, 4-NH₂ Anticancer agent development
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 N/A Complex fluorinated pyrazole derivative Plasma kallikrein inhibitor (oral)

Key Differences in Physicochemical Properties

  • Solubility: The dihydrochloride form of 3-chloro-1-methyl-1H-pyrazol-5-amine exhibits higher water solubility compared to non-salt analogues like 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, which has reduced solubility due to additional hydrophobic methyl groups .
  • Bioactivity : Berotralstat dihydrochloride demonstrates significantly higher molecular complexity and bioactivity in clinical settings due to fluorinated aromatic systems, unlike simpler pyrazole amines .

Preparation Methods

Cyclization and Chlorination Route

A patented method for related 3-chloro-pyrazole derivatives involves:

  • Cyclization: Starting from hydrazine derivatives (e.g., 3-hydrazinopyridine dihydrochloride), cyclization with dialkyl maleates forms pyrazolidine intermediates.
  • Chlorination: These intermediates are chlorinated to introduce the 3-chloro substituent on the pyrazole ring.
  • Oxidation and Hydrolysis: Subsequent oxidation yields pyrazole carboxylates, which upon hydrolysis with aqueous hydrochloric acid form the corresponding carboxylic acid hydrochlorides.
  • Decarboxylation: Finally, decarboxylation in the presence of copper(II) oxide in polar aprotic solvents at elevated temperatures yields the chlorinated pyrazole product.

This method, while effective for related compounds, involves multiple steps and reagents, with yields depending on reaction conditions.

Methylation and Amination

For the methylation at the N-1 position and introduction of the amine group at the 5-position, common strategies include:

  • N-Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate on pyrazole intermediates under controlled basic conditions.
  • Amination: Introduction of the amino group at the 5-position is often achieved through substitution reactions or by starting from aminated precursors such as 5-aminopyrazoles.

The dihydrochloride salt is formed by treating the free amine with excess hydrochloric acid, enhancing solubility and stability.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1. Cyclization Condensation 3-Hydrazinopyridine dihydrochloride + dialkyl maleate 25–80 70–85 Forms pyrazolidine intermediate
2. Chlorination Electrophilic substitution Chlorinating agent (e.g., N-chlorosuccinimide) Room temp 60–75 Introduces 3-chloro substituent
3. Oxidation Oxidation Suitable oxidant (e.g., MnO2) 25–60 65–80 Converts dihydropyrazole to pyrazole
4. Hydrolysis Acid hydrolysis Aqueous HCl (excess) 25–100 80–90 Converts ester to carboxylic acid salt
5. Decarboxylation Thermal decarboxylation CuO in polar aprotic solvent (e.g., DMF) 80–140 50–70 Removes carboxyl group, yields pyrazole
6. N-Methylation Alkylation Methyl iodide, base (e.g., K2CO3) 0–50 75–85 Methylates N-1 position
7. Salt formation Acid-base reaction Excess HCl Ambient Quantitative Forms dihydrochloride salt

Research Findings and Optimization Notes

  • Yield Improvement: Use of copper(II) oxide as a decarboxylation catalyst is critical; other agents like palladium or mineral acids fail to give the desired product efficiently.
  • Purification: Intermediate and final products are purified by recrystallization or chromatography; dihydrochloride salts show good crystallinity and stability.
  • Reaction Control: Temperature and reagent stoichiometry are crucial for selectivity, especially during chlorination and methylation steps to avoid over-substitution or degradation.
  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) favor decarboxylation and oxidation steps, while aqueous media are used for hydrolysis and salt formation.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization + Chlorination Cyclization → Chlorination → Oxidation → Hydrolysis → Decarboxylation Well-established, good yields for related compounds Multi-step, requires careful control
Direct Methylation + Amination Starting from 5-aminopyrazoles, methylation at N-1, salt formation Simpler, fewer steps if aminated precursor available Requires availability of aminated pyrazole
Hydrazine + β-Ketonitrile Condensation Condensation → Cyclization → Functionalization Versatile, high purity products May need further chlorination and methylation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 2
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3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

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